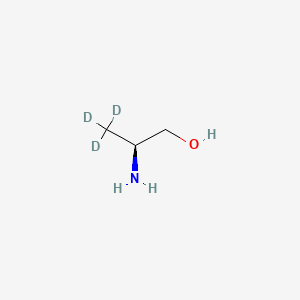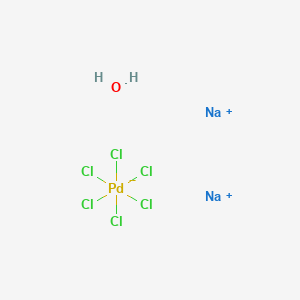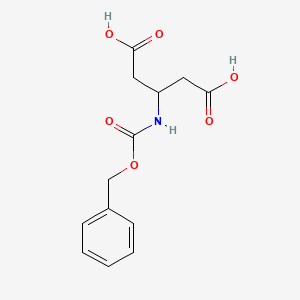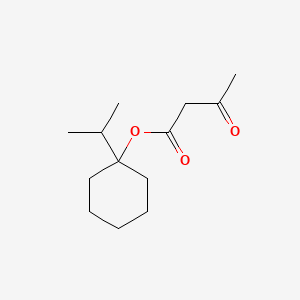
3-(4-Benzyloxyphenyl)phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Benzyloxyphenyl)phenylacetic acid is a para-substituted phenyl-acetic acid derivative . Its molecules exist in centrosymmetric dimeric forms linked by double hydrogen bonds between carboxyl groups . The molecular formula is C21H18O3 .
Molecular Structure Analysis
The molecular structure of 3-(4-Benzyloxyphenyl)phenylacetic acid consists of a phenylacetic acid core with a benzyloxyphenyl group attached . The crystals of this compound belong to the triclinic crystal system .Aplicaciones Científicas De Investigación
Biodegradation of Aromatic Compounds
The study of Escherichia coli and its capabilities to degrade various aromatic compounds highlights a broader spectrum of biodegradation potential for substances like 3-(4-Benzyloxyphenyl)phenylacetic acid . Through the examination of catabolism pathways for aromatic acids and amines, research reveals the possibility of utilizing these biochemical processes for environmental remediation and waste treatment. The understanding of genetic and protein involvement in the degradation process opens avenues for engineering bacterial strains to target specific aromatic pollutants, providing a sustainable method for mitigating environmental contamination Díaz, Ferrández, Prieto, & García, 2001.
Antituberculosis and Antimicrobial Agents
Organotin(IV) complexes, including those derived from carboxylic acids like 3-(4-Benzyloxyphenyl)phenylacetic acid , demonstrate significant antituberculosis activity. This class of compounds presents a promising area of study for developing new antimicrobial agents. The structure-activity relationship suggests that triorganotin(IV) complexes possess higher efficacy compared to their diorganotin(IV) counterparts. This insight directs future research towards optimizing the organotin moiety in medicinal chemistry for enhanced therapeutic outcomes against tuberculosis and other microbial infections Iqbal, Ali, & Shahzadi, 2015.
Environmental and Health Impacts of Herbicides
The pervasive use of herbicides, including 2,4-dichlorophenoxyacetic acid (2,4-D) , which shares structural similarities with 3-(4-Benzyloxyphenyl)phenylacetic acid , raises concerns about their environmental and health impacts. Research on 2,4-D highlights its widespread distribution in ecosystems and potential toxic effects on non-target organisms. This body of work emphasizes the need for comprehensive studies on the environmental behavior, degradation pathways, and ecotoxicological effects of such compounds to inform regulatory policies and develop safer agricultural practices Islam et al., 2017.
Propiedades
IUPAC Name |
2-[3-(4-phenylmethoxyphenyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-21(23)14-17-7-4-8-19(13-17)18-9-11-20(12-10-18)24-15-16-5-2-1-3-6-16/h1-13H,14-15H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUBMDDENSLKJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC(=C3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742816 |
Source


|
| Record name | [4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzyloxyphenyl)phenylacetic acid | |
CAS RN |
1355248-18-8 |
Source


|
| Record name | [1,1′-Biphenyl]-3-acetic acid, 4′-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(Methoxymethyl)pyridin-2-yl]methanamine](/img/structure/B580255.png)
![Tris[1-[bis(2-chloroethoxy)-oxidophosphaniumyl]ethyl] phosphite](/img/structure/B580256.png)



![5-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B580261.png)
![4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B580262.png)



![1,3,9-Triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B580272.png)
![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/structure/B580273.png)